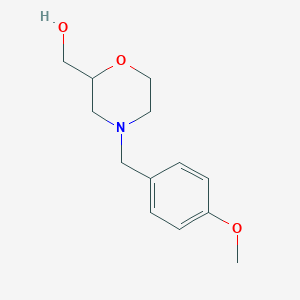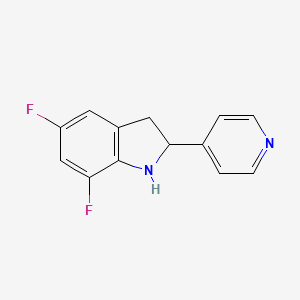
(4-(4-Methoxybenzyl)morpholin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(4-Methoxybenzyl)morpholin-2-yl)methanol ist eine chemische Verbindung mit der Summenformel C13H19NO3 und einem Molekulargewicht von 237,29 g/mol . Diese Verbindung enthält einen Morpholinring, der mit einer Methoxybenzyl-Gruppe und einer Hydroxymethyl-Gruppe substituiert ist. Aufgrund ihrer einzigartigen chemischen Eigenschaften wird sie in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet typischerweise die Reaktion von Morpholin-Derivaten mit Methoxybenzyl-Halogeniden unter basischen Bedingungen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Ausgangsmaterialien: Morpholin und 4-Methoxybenzylchlorid.
Reaktionsbedingungen: Die Reaktion wird in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat in einem organischen Lösungsmittel wie Dichlormethan oder Toluol durchgeführt.
Verfahren: Das Morpholin wird mit 4-Methoxybenzylchlorid umgesetzt, um das Zwischenprodukt this compound zu bilden.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound ähneln der Laborsynthese, werden aber auf größere Mengen skaliert. Das Verfahren umfasst:
Großreaktoren: Verwendung von großtechnischen Reaktoren zum Mischen von Morpholin und 4-Methoxybenzylchlorid.
Optimierung: Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Reaktionszeit, um Ausbeute und Reinheit zu maximieren.
Reinigung: Einsatz von Techniken wie Destillation oder Kristallisation zur Reinigung des Endprodukts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methoxybenzyl)morpholin-2-yl)methanol typically involves the reaction of morpholine derivatives with methoxybenzyl halides under basic conditions. A common synthetic route includes the following steps:
Starting Materials: Morpholine and 4-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Procedure: The morpholine is reacted with 4-methoxybenzyl chloride to form the intermediate this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large-scale reactors to mix morpholine and 4-methoxybenzyl chloride.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like distillation or crystallization to purify the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(4-(4-Methoxybenzyl)morpholin-2-yl)methanol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxymethyl-Gruppe kann oxidiert werden, um das entsprechende Aldehyd oder die entsprechende Carbonsäure zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um den entsprechenden Alkohol oder das entsprechende Amin zu bilden.
Substitution: Die Methoxy-Gruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren oder basischen Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Reagenzien wie Halogenide oder Sulfonate in Gegenwart einer Base.
Hauptsächlich gebildete Produkte
Oxidation: Bildung von Aldehyden oder Carbonsäuren.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung verschiedener substituierter Morpholin-Derivate.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Verwendung als Zwischenprodukt bei der Synthese komplexer organischer Moleküle.
Biologie: Untersuchung seiner potenziellen biologischen Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Untersuchung seiner potenziellen therapeutischen Eigenschaften und als Baustein für die Medikamentenentwicklung.
Industrie: Verwendung in der Produktion von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Methoxybenzyl-Gruppe und der Morpholinring der Verbindung spielen eine entscheidende Rolle für ihre Bindungsaffinität und Spezifität. Die Hydroxymethyl-Gruppe kann an Wasserstoffbrückenbindungen teilnehmen, wodurch die Wechselwirkung der Verbindung mit ihren Zielstrukturen verstärkt wird .
Wissenschaftliche Forschungsanwendungen
(4-(4-Methoxybenzyl)morpholin-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-(4-Methoxybenzyl)morpholin-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s methoxybenzyl group and morpholine ring play crucial roles in its binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(4-Benzyl-2-morpholinyl)methanol: Ähnliche Struktur, jedoch ohne die Methoxy-Gruppe.
(4-(4-Hydroxybenzyl)morpholin-2-yl)methanol: Ähnliche Struktur, jedoch mit einer Hydroxy-Gruppe anstelle einer Methoxy-Gruppe.
Einzigartigkeit
(4-(4-Methoxybenzyl)morpholin-2-yl)methanol ist aufgrund der Gegenwart der Methoxy-Gruppe einzigartig, die ihre chemische Reaktivität und biologische Aktivität beeinflussen kann. Diese funktionelle Gruppe kann die Löslichkeit der Verbindung und ihre Wechselwirkung mit bestimmten molekularen Zielstrukturen verbessern, wodurch sie zu einer wertvollen Verbindung in verschiedenen Forschungsbereichen wird .
Eigenschaften
Molekularformel |
C13H19NO3 |
|---|---|
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
[4-[(4-methoxyphenyl)methyl]morpholin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO3/c1-16-12-4-2-11(3-5-12)8-14-6-7-17-13(9-14)10-15/h2-5,13,15H,6-10H2,1H3 |
InChI-Schlüssel |
HVPRJXOJEIEPHL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2CCOC(C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)


![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)





![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11874743.png)
